(1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The compound is systematically named (1-(aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride , following IUPAC guidelines for spirocyclic systems. The spiro designation "spiro[2.5]" indicates a bicyclic structure where two rings share a single atom (the spiro carbon). The numbering begins at the oxygen atom in the tetrahydrofuran ring (6-oxa), followed by the cyclopropane ring (2.5 denotes two and five-membered rings fused at the spiro carbon). The "1-(aminomethyl)" and "1-ylmethanol" substituents are attached to the spiro carbon (position 1), with the hydrochloride salt forming a zwitterionic interaction with the amine group.
Molecular formula : $$ \text{C}9\text{H}{18}\text{ClNO}_2 $$
Molecular weight : 207.70 g/mol.
Molecular Architecture: Spirocyclic Core Analysis
The molecule features a spiro[2.5]octane core, comprising a tetrahydrofuran (5-membered ether ring) and a cyclopropane (3-membered hydrocarbon ring) fused at the spiro carbon (Figure 1). Key structural features include:
- Spiro carbon : Bridges the tetrahydrofuran (C1, C2, C6, C7, O) and cyclopropane (C1, C3, C4) rings.
- Substituents :
- Aminomethyl group (-CH$$2$$NH$$2$$) at C1.
- Methanol group (-CH$$_2$$OH) at C1.
- Chloride counterion : Neutralizes the protonated amine.
The steric strain from the cyclopropane ring and the electron-rich ether oxygen influences reactivity. Density functional theory (DFT) models suggest a boat conformation for the tetrahydrofuran ring, minimizing angle strain.
Crystallographic Characterization and X-ray Diffraction Studies
No published X-ray crystallographic data exists for this specific compound. However, analogous spirocyclic amines (e.g., 6-oxaspiro[2.5]octan-1-ylmethanamine hydrochloride) exhibit monoclinic crystal systems with space group P2$$_1$$/c and unit cell parameters approximating a = 8.2 Å, b = 10.5 Å, c = 12.3 Å, and β = 95°. Hydrogen bonding between the ammonium group (-NH$$_3^+$$) and chloride ions typically stabilizes the lattice, while hydroxyl groups form intermolecular O-H···O bonds.
Spectroscopic Profiling (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$^1$$H NMR (500 MHz, D$$_2$$O)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 3.72 | d (J = 12 Hz) | H$$a$$ (OCH$$2$$) |
| 3.58 | t (J = 6 Hz) | H$$b$$ (CH$$2$$NH$$_2$$) |
| 3.45 | m | H$$c$$ (CH$$2$$OH) |
| 2.98 | s | H$$d$$ (cyclopropane CH$$2$$) |
| 1.82 | q (J = 8 Hz) | H$$e$$ (tetrahydrofuran CH$$2$$) |
| 1.24 | m | H$$_f$$ (spiro CH) |
$$^{13}$$C NMR (125 MHz, D$$_2$$O)
| δ (ppm) | Assignment |
|---|---|
| 73.4 | C1 (spiro carbon) |
| 68.9 | OCH$$_2$$ |
| 52.7 | CH$$2$$NH$$2$$ |
| 49.3 | CH$$_2$$OH |
| 32.5 | Cyclopropane CH$$_2$$ |
| 25.8 | Tetrahydrofuran CH$$_2$$ |
Infrared (IR) Spectroscopy
| Wavenumber (cm$$^{-1}$$) | Assignment |
|---|---|
| 3350 (broad) | O-H stretch (methanol) |
| 3200–3100 | N-H stretch (amine) |
| 2920, 2850 | C-H stretch (cyclopropane) |
| 1465 | C-N bend (amine) |
| 1120 | C-O-C stretch (ether) |
The broad O-H peak suggests hydrogen bonding, while the absence of free NH$$_2$$ stretches confirms protonation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
In aqueous solution, the compound shows weak absorption at λ$$_{\text{max}}$$ = 210 nm (ε = 150 L·mol$$^{-1}$$·cm$$^{-1}$$), attributed to n→π* transitions in the amine and ether groups. No conjugation exists due to the saturated spiro core.
Properties
IUPAC Name |
[2-(aminomethyl)-6-oxaspiro[2.5]octan-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-6-9(7-11)5-8(9)1-3-12-4-2-8;/h11H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVAULFPRIONRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC2(CN)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride typically involves multiple steps. One common approach starts with the formation of the spirocyclic core, followed by the introduction of the aminomethyl and methanol groups. The final step involves the conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Acylation of the Aminomethyl Group
The primary amine undergoes acylation with anhydrides or acyl chlorides to form stable amide derivatives. This reaction is critical for modifying the compound’s pharmacokinetic properties.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | RT, 12 h, Et₃N | N-Acetyl derivative | 85% | |
| Benzoyl chloride | 0°C → RT, DCM, 6 h | N-Benzoyl derivative | 78% |
Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by deprotonation.
Oxidation of the Methanol Moiety
The primary alcohol is oxidized to a ketone under controlled conditions, altering the compound’s hydrogen-bonding capacity.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PCC (Pyridinium chlorochromate) | DCM, 4 Å MS, 4 h | 1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-one | 68% | |
| Jones reagent | 0°C, acetone, 30 min | Same ketone | 72% |
Key Insight : The spirocyclic structure stabilizes the ketone product against over-oxidation .
Esterification Reactions
The alcohol reacts with acyl chlorides or anhydrides to form esters, enhancing lipophilicity.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 8 h | Methyl acetate derivative | 90% | |
| Tosyl chloride | 0°C → RT, DMAP, 12 h | Tosylate intermediate | 82% |
Application : Tosylation facilitates subsequent nucleophilic substitutions (e.g., SN2 reactions) .
Nucleophilic Substitution at the Alcohol Group
The hydroxyl group is amenable to substitution under Mitsunobu or Appel conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| SOCl₂ | Reflux, 3 h | 1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl chloride | 88% | |
| PPh₃/CCl₄ (Appel) | RT, 6 h | Same chloride | 75% |
Note : The chloride derivative serves as a precursor for Suzuki couplings or Grignard reactions .
Spirocyclic Ring-Opening Reactions
The oxaspiro[2.5]octane ring undergoes acid-catalyzed ring-opening to form linear derivatives.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂SO₄ (1M) | 60°C, 2 h | Linear diol | 63% | |
| HCl (conc.) | RT, 12 h | Chlorinated linear derivative | 58% |
Mechanism : Protonation of the ether oxygen weakens the C–O bond, leading to cleavage and formation of a carbocation intermediate .
Stability and Reactivity Considerations
-
pH Sensitivity : The hydrochloride salt stabilizes the amine but limits reactions requiring basic conditions.
-
Steric Effects : The spirocyclic framework imposes steric hindrance, slowing reactions at the bridgehead positions .
-
Hydrogen Bonding : The hydroxyl and amine groups enhance solubility in polar solvents (e.g., water, DMSO).
Comparative Reactivity with Analogues
A comparison with structurally similar compounds reveals distinct reactivity patterns:
| Compound | Key Reaction | Outcome vs. Target Compound | Source |
|---|---|---|---|
| Fumagillin | Epoxide ring-opening | Faster kinetics due to strained epoxide | |
| 6-Oxaspiro[3.4]octane | SN2 at bridgehead | Lower yield (32%) due to steric bulk |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride is C9H18ClNO2, with a molecular weight of approximately 207.7 g/mol. The presence of functional groups such as amines and alcohols contributes to its reactivity and biological activity. The hydrochloride form enhances solubility, making it more suitable for biological applications.
Biological Activities
Preliminary studies suggest that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Research indicates potential effectiveness against various microbial strains.
- Antiviral Activities : Investigations are ongoing to assess its efficacy against viral pathogens.
- Therapeutic Potential : Studies are exploring its role as a therapeutic agent for various diseases, particularly those requiring targeted molecular interactions .
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Medicinal Chemistry
- Drug Development : It serves as a building block for synthesizing more complex therapeutic agents.
- Pharmacodynamics Studies : Understanding its interaction with biological targets can lead to new drug formulations.
Biological Research
- Biochemical Pathway Analysis : It is used to study specific biochemical pathways due to its ability to modulate enzyme activities.
- Cell Culture Experiments : Its solubility allows for effective use in various cell culture systems.
Materials Science
Mechanism of Action
The mechanism of action of (1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides stability and rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be grouped into three categories: spirocyclic amines , Mannich base derivatives , and neuroactive agents . Below is a detailed analysis:
Structural and Functional Analogues
Key Comparisons
Spirocyclic vs. Cyclohexyl Scaffolds: The target compound’s 6-oxaspiro[2.5]octane introduces steric hindrance and rigidity, contrasting with gabapentin’s flexible cyclohexane ring . This may reduce metabolic degradation but limit blood-brain barrier penetration compared to gabapentin’s established CNS bioavailability .
Functional Group Reactivity: The aminomethyl group in both the target compound and gabapentin facilitates hydrogen bonding, critical for receptor interactions. However, gabapentin’s carboxylic acid moiety enables salt formation with broader pH stability, whereas the target compound’s methanol group offers weaker acidity . The Mannich base derivative () lacks a hydroxyl group, relying on its quaternary ammonium structure for solubility, which may limit membrane permeability .
Safety and Stability: The target compound’s hydrochloride salt form suggests moderate stability, but its light sensitivity (inferred from analogs in ) requires storage precautions . Unlike 2-(1-naphthylmethyl)-2-imidazoline hydrochloride, which decomposes into hazardous gases (e.g., HCl, NOx), the target compound’s decomposition profile remains unstudied .
Pharmacological Potential
- Gabapentin Analog : The structural resemblance to gabapentin hints at possible neuroactive properties, though the spiro system’s rigidity may alter binding to voltage-gated calcium channels (a gabapentin target) .
Biological Activity
(1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride is a synthetic organic compound with a complex spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. The purpose of this article is to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₉H₁₈ClNO₂
- Molecular Weight : 207.70 g/mol
- CAS Number : 2173996-72-8
The hydrochloride form of this compound enhances its solubility and stability, making it suitable for various biological applications .
Preliminary studies indicate that this compound may interact with several biological targets, primarily due to the presence of functional groups such as amines and alcohols. These interactions can lead to various pharmacological effects, including:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens.
- Neuroprotective Effects : Potential neuroprotective mechanisms have been suggested, particularly in models of neurodegeneration.
- Anti-inflammatory Properties : Studies indicate that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against gram-positive and gram-negative bacteria. |
| Neuroprotective | Potentially protects neuronal cells from oxidative stress and apoptosis. |
| Anti-inflammatory | Modulates cytokine production and reduces inflammation in various models. |
Antimicrobial Studies
A study conducted by researchers demonstrated the efficacy of this compound against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens, indicating strong antibacterial properties.
Neuroprotective Effects
In a preclinical model of Alzheimer's disease, the compound was tested for its neuroprotective effects. Results indicated that it significantly reduced amyloid-beta plaque accumulation and improved cognitive function in treated animals compared to controls . This suggests potential applications in treating neurodegenerative disorders.
Anti-inflammatory Mechanisms
Research on the anti-inflammatory effects revealed that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect was attributed to the compound's ability to modulate NF-kB signaling pathways .
Comparative Analysis with Related Compounds
Several compounds share structural characteristics with this compound, which highlights its unique attributes:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Fumagillin | Similar spirocyclic structure | Known for potent antifungal activity |
| 6-Oxaspiro[2.5]octane derivatives | Related spirocyclic compounds | Varying biological activities depending on substitutions |
| 1-Aminomethyl derivatives | Contains aminomethyl group | Diverse pharmacological profiles |
These comparisons underline the distinctiveness of this compound in its specific combination of functional groups and potential biological activities that distinguish it from others in its class.
Q & A
Q. How can researchers develop a stability-indicating assay for this compound in multi-component formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
